Methyl 2-bromopropionate
Overview
Description
Methyl 2-bromopropionate is an organic compound with the molecular formula C4H7BrO2. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a bromine atom, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 2-bromopropionate is a chemical compound that primarily targets the formation of polymer brushes with single-walled carbon nanotubes . It acts as an initiator in the synthesis of these polymer brushes .
Mode of Action
The compound interacts with its targets by initiating the polymerization process. This process involves the formation of polymer brushes with single-walled carbon nanotubes . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group that initiates the polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polymer brushes with single-walled carbon nanotubes . The downstream effects of this pathway include the formation of these polymer brushes, which have various applications in materials science .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility . This could impact its bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the formation of polymer brushes with single-walled carbon nanotubes . These polymer brushes have various applications in materials science . Additionally, this compound has been used as a starting reagent for the synthesis of 2-18F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH of the reaction environment can affect the rate and efficiency of the polymerization process . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromopropionate can be synthesized through the bromination of methyl propionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow bromination process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of bromine and a suitable solvent, with the reaction being monitored and controlled to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromopropionate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution, and sodium thiolate (NaSR) for thiol substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-bromopropionate has several applications in scientific research:
Medicine: The compound is used in the development of various pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromopropionate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-bromopropionate: The bromine atom is located at the third carbon instead of the second.
Methyl bromoacetate: Contains a bromine atom on the second carbon of an acetate group.
Uniqueness
Methyl 2-bromopropionate is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the ester group. This makes it particularly useful in certain synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
methyl 2-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884159 | |
Record name | Propanoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl 2-bromopropionate | |
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CAS No. |
5445-17-0 | |
Record name | Methyl 2-bromopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5445-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, methyl ester | |
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Record name | Propanoic acid, 2-bromo-, methyl ester | |
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Record name | Methyl 2-bromopropionate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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